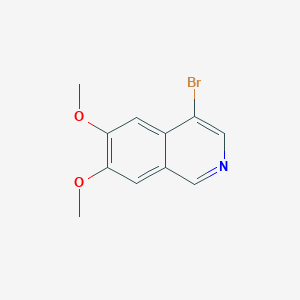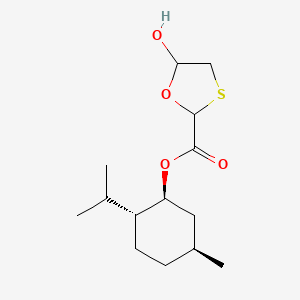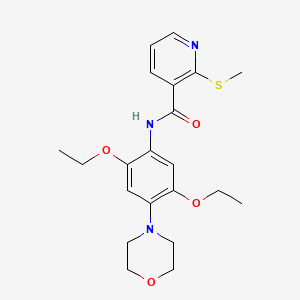![molecular formula C16H15N3O2 B13355874 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields. This compound features a naphthyl group attached to the oxadiazole ring, which is further connected to a morpholine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of diacyl hydrazines in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials
Wirkmechanismus
The mechanism of action of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine can be compared with other similar compounds, such as:
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline: This compound has a quinoline moiety instead of a morpholine moiety, which may result in different biological activities and applications.
4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butyn-1-yl isonicotinate: This compound features a sulfanyl group and an isonicotinate moiety, which may confer unique properties and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of the naphthyl, oxadiazole, and morpholine groups, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H15N3O2 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
4-(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3O2/c1-2-6-13-12(4-1)5-3-7-14(13)15-17-18-16(21-15)19-8-10-20-11-9-19/h1-7H,8-11H2 |
InChI-Schlüssel |
WQOHCYSLCGYMCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)




